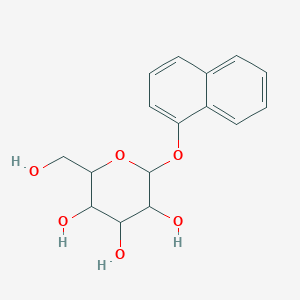

Naphthalen-1-yl hexopyranoside

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl hexopyranoside typically involves the glycosylation of a naphthalene derivative with a suitable hexopyranosyl donor. One common method includes the use of a glycosyl halide in the presence of a Lewis acid catalyst, such as silver triflate, to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar glycosylation techniques but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve throughput.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl hexopyranoside can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: Reduction of the naphthalene ring can yield dihydronaphthalene derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydronaphthalene derivatives.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalen-1-yl hexopyranoside. Research indicates that derivatives of naphthalene can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from naphthalene have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Properties

this compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases. This potential makes it a candidate for further development as a therapeutic agent for conditions such as arthritis and inflammatory bowel disease .

Biochemistry

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can be beneficial in managing diseases like diabetes by regulating glucose levels in the body .

Carbohydrate Chemistry

this compound serves as a useful building block in carbohydrate chemistry, particularly in synthesizing glycosides and other carbohydrate derivatives. Its ability to form stable glycosidic bonds allows for the creation of complex carbohydrate structures that are essential for biological functions .

Material Science

Nanomaterials and Sensors

In material science, this compound has been incorporated into nanomaterials for use in sensors and drug delivery systems. The compound's unique electronic properties enable the development of sensitive detection systems for biomolecules or environmental pollutants . Additionally, its biocompatibility makes it suitable for applications in biomedical devices.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells; ROS generation |

| Anti-inflammatory properties | Reduces pro-inflammatory cytokines | |

| Biochemistry | Enzyme inhibition | Inhibits glycosidases; potential for diabetes management |

| Carbohydrate synthesis | Useful building block for glycosides | |

| Material Science | Nanomaterials | Incorporated into sensors; enhances detection sensitivity |

| Drug delivery systems | Biocompatible; suitable for biomedical applications |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various naphthalene derivatives, including this compound, against breast cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective concentrations that inhibit cell growth by over 70% compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports investigated the anti-inflammatory effects of this compound in a murine model of colitis. The compound significantly reduced inflammation markers and improved histological scores compared to untreated groups, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of naphthalen-1-yl hexopyranoside depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Hexopyranoside Derivatives in Mycobacterial Systems

A hexopyranoside unit detected in Mycobacterium tuberculosis cell wall extracts shares structural similarities with Naphthalen-1-yl hexopyranoside. NMR studies (1H,13C-HSQC-TOCSY and NOESY) identified a β-MurNAc (muramic acid) residue with a phosphodiester 6-O-substitution, demonstrating a gluco-configuration in the hexopyranoside ring. This residue’s C5 carbon exhibited a ³JC5,P coupling constant of 7.6 Hz, consistent with its role in peptidoglycan cross-linking. Unlike this compound, this microbial derivative lacks aromatic groups but retains the hexopyranose core, emphasizing the importance of hydroxyl positioning for biological activity .

Table 1: Structural Comparison of Hexopyranoside Derivatives

Toxicity and Pharmacological Profiles

The 6COS compound, a hexopyranoside-furanosyl hybrid, exhibits high toxicity due to its chiral centers and ester-linked double bond, which confer mutagenic and irritant properties . In contrast, glycosides like 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside (found in traditional medicines) show lower toxicity, attributed to their natural glycosidic linkages and antioxidant phenolic groups . This compound’s toxicity profile remains unstudied, but its naphthalene group may raise concerns similar to polycyclic aromatic hydrocarbons (PAHs), which are often carcinogenic.

Key Research Findings and Gaps

- Structural Insights: NMR and X-ray crystallography (e.g., naphthalen-1-ylmethanol’s planar geometry) provide templates for modeling this compound’s conformation .

- Toxicity Risks: Chirality in hexopyranoside derivatives (e.g., 6COS) highlights the need for stereochemical analysis of this compound .

- Synthetic Routes : Methods for naphthalene-linked compounds (e.g., Suzuki coupling in imidazo[1,2-a]pyridine synthesis) could be adapted for glycosidic bond formation .

Biological Activity

Naphthalen-1-yl hexopyranoside is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety linked to a hexopyranoside sugar. This structural configuration allows it to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing naphthalene rings have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Research indicates that derivatives of naphthalene can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study found that naphthalene-substituted triazole spirodienones exhibited notable cytotoxic effects against breast cancer cell lines by arresting the cell cycle and inducing apoptosis .

- Anti-inflammatory Effects : Naphthalene derivatives have demonstrated anti-inflammatory effects, which may contribute to their therapeutic potential in treating chronic inflammatory diseases.

Biological Activity Data

The following table summarizes various studies exploring the biological activities of this compound and its derivatives:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of naphthalene derivatives, compound 6a was synthesized and tested against MDA-MB-231 breast cancer cells. The results indicated that treatment with 1 μM of compound 6a significantly reduced the percentage of cells in the G1 phase while increasing those in the S phase, suggesting effective cell cycle arrest and potential for further development as an anticancer agent .

Case Study 2: Anti-hyperglycemic Effects

Another investigation focused on the anti-hyperglycemic activity of naphthalen-1-yl-methanone derivatives. Some compounds within this series exhibited significant reductions in blood glucose levels in male Sprague-Dawley rats when subjected to sucrose loading tests. This suggests potential applications in managing diabetes .

Q & A

Q. What synthetic strategies are effective for synthesizing Naphthalen-1-yl hexopyranoside?

- Methodological Answer : Synthesis typically involves glycosylation of naphthalen-1-ol with activated hexopyranosyl donors (e.g., trichloroacetimidates). Protecting groups like benzylidene acetals (e.g., 4,6-O-benzylidene) are critical for regioselectivity. For example, Tanaka et al. (2008) demonstrated regioselective ring-opening of benzylidene acetals using DIBAL-H, which preserves the glycosidic bond while selectively deprotecting specific hydroxyl groups . Alternative methods include InCl₃-catalyzed acetalization for efficient protection/deprotection cycles .

Q. Table 1: Common Protecting Groups and Deprotection Agents

| Protecting Group | Deprotection Agent | Application Example |

|---|---|---|

| Benzylidene | DIBAL-H | Regioselective ring-opening |

| Isopropylidene | Acid hydrolysis | Stabilizing sugar conformers |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign anomeric protons (δ ~4.5–5.5 ppm) and confirm glycosidic linkages via cross-peaks between the naphthalen-1-yl oxygen and sugar anomeric carbon .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+Na]⁺) and fragmentation patterns. Manually curated spectral libraries ensure data reliability .

- IR Spectroscopy : Key absorptions include O-H stretches (~3400 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

Q. What experimental models are suitable for evaluating the compound's toxicity?

Q. Table 2: Recommended Exposure Routes and Outcomes

| Route | Health Outcomes Assessed |

|---|---|

| Inhalation | Respiratory inflammation, CYP450 induction |

| Oral | Gastrointestinal permeability, renal toxicity |

| Dermal | Irritation, sensitization |

Advanced Questions

Q. How can crystallographic disorder be resolved in the X-ray structure determination of this compound?

- Methodological Answer : Disorder in the naphthalene ring or sugar moiety can be addressed using twin refinement in SHELXL . For example:

- Partition disordered atoms into multiple sites with occupancy refinement.

- Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles.

- Use high-resolution data (≤1.0 Å) and the TWIN/BASF commands for twinned crystals .

Q. How to optimize regioselectivity in glycosylation reactions involving hexopyranosyl donors?

- Methodological Answer :

- Protecting Group Strategy : 4,6-O-benzylidene directs glycosylation to the 2-OH or 3-OH. Deprotection with DIBAL-H selectively removes the 4-O-benzylidene, enabling further functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the acceptor hydroxyl group.

- Catalysis : InCl₃ accelerates acetal formation, improving yields and selectivity .

Q. What methodologies are recommended for reconciling conflicting toxicological data across studies?

Risk of Bias : Prioritize studies with controlled dosing, blinded assessments, and appropriate controls .

Inconsistency : Use meta-analysis (e.g., forest plots) to quantify heterogeneity in effect sizes (I² >50% indicates high inconsistency) .

Indirectness : Prefer human-relevant models (e.g., primary cells over transformed lines) and biomarker endpoints (e.g., DNA adducts for genotoxicity) .

Example : Conflicting LD₅₀ values in oral studies may arise from species-specific metabolism. Cross-validate using in vitro human liver microsomes to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.